1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone
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Overview
Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone is a synthetic compound that has garnered interest in various fields of research and industry This compound is characterized by its unique thiazepane ring structure, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone typically involves the following steps:
Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing compound under controlled conditions.
Introduction of the Dioxido Group: The dioxido group is introduced through oxidation reactions. Common oxidizing agents such as hydrogen peroxide or peracids can be used to achieve this transformation.
Attachment of the Phenyl Ring: The phenyl ring is introduced via electrophilic aromatic substitution reactions. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and selectivity.
Methoxyethanone Formation: The final step involves the introduction of the methoxyethanone group. This can be achieved through esterification or acylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.
Hydrolysis: The methoxyethanone group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, and other transition metal catalysts
Solvents: Common solvents include dichloromethane, ethanol, and water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazepane derivatives with reduced functional groups.
Scientific Research Applications
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone can be compared with other similar compounds, such as:
- 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
- 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone
- 2-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzonitrile
These compounds share the thiazepane ring structure but differ in their substituents and functional groups. The differences in structure can lead to variations in chemical reactivity, biological activity, and potential applications. The unique combination of the dioxido group, phenyl ring, and methoxyethanone group in this compound sets it apart from its analogs, offering distinct advantages in specific research and industrial contexts.
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-11-14(16)15-8-7-13(20(17,18)10-9-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEOSDXKXSVGAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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